Calindol-13C,d2 Clorhidrato

Descripción general

Descripción

Calindol-13C,d2 Hydrochloride is a novel labeled calcimimetic compound. It acts at the calcium sensing receptor and is a positive allosteric modulator of the human calcium receptor. This compound is used primarily for research purposes and is not intended for diagnostic or therapeutic use .

Aplicaciones Científicas De Investigación

Calindol-13C,d2 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.

Biology: Acts as a positive allosteric modulator of the human calcium receptor, making it useful in studying calcium signaling pathways.

Medicine: Although not used therapeutically, it is valuable in research related to calcium receptor modulation and its potential therapeutic implications.

Industry: Utilized in the development of new calcimimetic compounds and in the study of calcium receptor-related processes

Análisis Bioquímico

Biochemical Properties

Calindol-13C,d2 Hydrochloride interacts with the calcium sensing receptor, a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis . As a positive allosteric modulator, it enhances the receptor’s response to extracellular calcium .

Cellular Effects

Calindol-13C,d2 Hydrochloride influences cell function by modulating the activity of the calcium sensing receptor . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

Calindol-13C,d2 Hydrochloride exerts its effects at the molecular level by binding to the calcium sensing receptor . This binding enhances the receptor’s response to calcium, leading to changes in intracellular signaling .

Metabolic Pathways

Calindol-13C,d2 Hydrochloride is involved in calcium homeostasis, a critical metabolic pathway . It interacts with the calcium sensing receptor, which plays a key role in this pathway .

Métodos De Preparación

The synthetic routes and reaction conditions for Calindol-13C,d2 Hydrochloride involve the incorporation of carbon-13 and deuterium isotopes into the molecular structure. The preparation typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes.

Análisis De Reacciones Químicas

Calindol-13C,d2 Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mecanismo De Acción

Calindol-13C,d2 Hydrochloride exerts its effects by acting as a positive allosteric modulator of the human calcium receptor. It activates an extracellular ligand-binding domain-deleted Rhodopsin-like seven-transmembrane structure in the absence of calcium. This modulation enhances the receptor’s response to calcium, thereby influencing calcium signaling pathways .

Comparación Con Compuestos Similares

Calindol-13C,d2 Hydrochloride is unique due to its labeled isotopes, which make it particularly useful in research settings. Similar compounds include:

Calindol Hydrochloride: The unlabeled version of Calindol-13C,d2 Hydrochloride, used in similar research applications.

NPS R-568: Another calcimimetic compound that acts on the calcium sensing receptor.

Cinacalcet: A calcimimetic drug used therapeutically to treat conditions like secondary hyperparathyroidism.

These compounds share similar mechanisms of action but differ in their specific applications and labeling.

Actividad Biológica

Calindol-13C,d2 Hydrochloride, a derivative of Calindol, is recognized for its role as a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR). This compound has garnered attention due to its potential therapeutic applications in managing calcium homeostasis and related disorders. This article explores the biological activity of Calindol-13C,d2 Hydrochloride, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Calindol-13C,d2 Hydrochloride has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1217828-76-6 |

| Molecular Formula | C21H21ClN2 |

| Molecular Weight | 336.858 g/mol |

| EC50 (CaSR) | 132 nM |

Calindol-13C,d2 Hydrochloride functions primarily as a positive allosteric modulator of CaSR. This receptor plays a crucial role in regulating calcium levels in the body by sensing extracellular calcium concentrations. The modulation by Calindol enhances the receptor's response to calcium, thereby influencing various physiological processes.

Key Mechanisms:

- Allosteric Modulation : Calindol-13C,d2 binds to an allosteric site on CaSR, facilitating a more effective response to calcium ions.

- Phosphatidylinositol Signaling : In vitro studies indicate that Calindol stimulates phosphatidylinositol (PI) signaling pathways, which are critical for cellular responses to calcium fluctuations .

Biological Activity and Research Findings

Research on Calindol-13C,d2 Hydrochloride has demonstrated its significant biological activity through various experimental models.

In Vitro Studies

- Calcium Sensitivity : In HEK293 cells expressing CaSR, Calindol-13C,d2 exhibited an EC50 value of 132 nM, indicating strong potency in enhancing CaSR activity .

- Inhibition of Contraction : In studies involving rabbit mesenteric arteries, Calindol (1-10 µM) was shown to inhibit methoxamine and KCl-induced pre-contraction, suggesting its potential for vascular modulation .

- Voltage-Gated Calcium Channels : The compound also inhibited voltage-gated calcium channel (VGCC) currents in smooth muscle cells, further supporting its role in modulating calcium dynamics .

In Vivo Studies

Recent animal studies have indicated that Calindol-13C,d2 can effectively influence calcium homeostasis and may have therapeutic implications for conditions such as hyperparathyroidism:

- Oral Bioavailability : Research has shown that related compounds like cinacalcet exhibit linear pharmacokinetics when administered orally, suggesting similar properties may be expected from Calindol derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of Calindol derivatives:

- Case Study on Hyperparathyroidism :

-

Vascular Function Improvement :

- In a controlled study involving hypertensive rats, administration of Calindol resulted in significant reductions in blood pressure and vascular resistance, indicating its utility in cardiovascular health management.

Propiedades

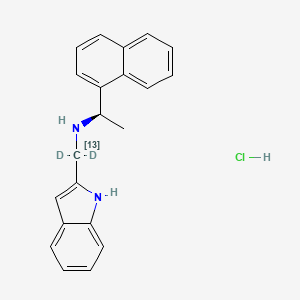

IUPAC Name |

(1R)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1/i14+1D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILKQPBQZIRST-XFGGQWPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675549 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217828-76-6 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.